molecular formula C24H16ClN5 B5850219 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

Cat. No. B5850219
M. Wt: 409.9 g/mol
InChI Key: XWMAXNLYXZOHAJ-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QC belongs to the class of hydrazones and is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, it is believed that 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone exerts its anti-tumor effect by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with high bioavailability and a long half-life. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of viral infections and inflammatory diseases.

Advantages and Limitations for Lab Experiments

8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is cost-effective. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has a low toxicity profile and is well-tolerated in animal models. However, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Moreover, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for the research on 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. Firstly, further studies are needed to elucidate the mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone and its pharmacological properties. Secondly, clinical trials are needed to determine the safety and efficacy of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in humans. Thirdly, the potential of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone as a therapeutic agent for viral infections and inflammatory diseases should be further explored. Finally, the development of novel 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone derivatives with enhanced pharmacological properties should be pursued.
Conclusion:
In conclusion, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a simple and efficient method and has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Although further research is needed to elucidate its pharmacological properties and determine its safety and efficacy in humans, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has the potential to be a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a reaction between 8-quinolinecarbaldehyde and 6-chloro-4-phenyl-2-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been found to have a significant inhibitory effect on the growth of cancer cells in vitro and in vivo. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

6-chloro-4-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5/c25-19-11-12-21-20(14-19)23(17-6-2-1-3-7-17)29-24(28-21)30-27-15-18-9-4-8-16-10-5-13-26-22(16)18/h1-15H,(H,28,29,30)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMAXNLYXZOHAJ-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-phenyl-2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]quinazoline

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